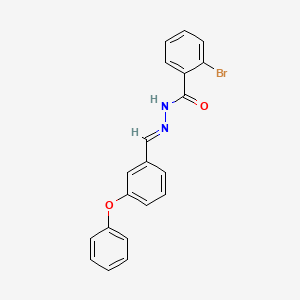![molecular formula C20H21N3O B5504018 2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
2-[4-(1-azepanyl)-2-quinazolinyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinazolinones are typically synthesized through various methods, including condensation reactions involving 2-aminobenzamides, sulfonyl azides, and terminal alkynes in oxidant-free conditions for phenolic quinazolin-4(3H)-ones (Yueling He et al., 2023). Another approach involves the catalyst-free synthesis of 4′-phenyl-1′H-spiro[indoline-3,2′-quinazolin]-2-ones and 2,4-diphenyl-1,2-dihydroquinazolines, showcasing the versatility and eco-friendly aspects of quinazolinone synthesis (A. Kamal et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinones can be elucidated through spectroscopic techniques such as IR, 1H-NMR, and MS, providing insights into their chemical composition and configuration. The structural diversity of quinazolinone derivatives is vast, with variations in substituents affecting their physical and chemical properties (Hanan H. Georgey et al., 2008).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including substitutions and ring expansions, that alter their structure and functionality. These reactions can be tailored to synthesize derivatives with desired properties for specific applications. The reactivity of quinazolinones is influenced by the nature of substituents on the phenol moiety, affecting their potential as dyes, pharmaceuticals, and other functional materials (T. N. Moshkina et al., 2021).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of specific functional groups, influencing their interaction with biological systems and their stability under different conditions.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including antioxidant activity, which is significant for their application in pharmacology and materials science. The antioxidant potential of quinazolinone derivatives is attributed to the presence of phenolic groups, which can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage (Janez Mravljak et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Quinazolin-4(3H)-ones, structurally related to 2-[4-(1-azepanyl)-2-quinazolinyl]phenol, have been explored for various biological activities. The synthesis of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives and their anticonvulsant properties have been a subject of study. Some of these derivatives exhibit moderate to significant activity compared to diazepam, highlighting their potential in treating convulsive disorders (Georgey, Abdel-Gawad, & Abbas, 2008).
Antioxidant Potential
Research has also focused on the antioxidant properties of quinazolin-4(3H)-one derivatives. By linking quinazolin-4-one and phenol scaffolds, new hybrid molecules have been synthesized, showing stronger antioxidant effects than ascorbic acid and Trolox in some cases. These findings suggest an increase in antioxidant activity through the combination of active pharmacophores (Pele et al., 2022). Additionally, the synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones have provided insight into structure–antioxidant activity relationships, identifying compounds with potent antioxidant and metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).
Chemosensor Applications
A significant application of quinazolin-4(3H)-one derivatives is in the development of fluorescent chemosensors for metal ions. For instance, a quinazolinone-based compound has been designed as a highly selective and sensitive fluorescent probe for Zn(2+), showcasing its utility in monitoring intracellular zinc concentrations through selective fluorescence chemosensing (Saha et al., 2011).
Anticancer and Antifungal Activities
Quinazolin-4(3H)-one derivatives have also been investigated for their anticancer and antifungal activities. Novel heterocyclic azo dye ligands derived from quinazolinones have shown promising in vitro antitumor activity against human breast cancer, highlighting the potential of quinazolinone derivatives in developing new therapeutic agents for cancer treatment (Al-adilee & Hessoon, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(azepan-1-yl)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-18-12-6-4-10-16(18)19-21-17-11-5-3-9-15(17)20(22-19)23-13-7-1-2-8-14-23/h3-6,9-12,24H,1-2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDPOJQCZGCFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Azepan-1-YL)quinazolin-2-YL]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)
![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)
![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)
![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)
![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)

![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)
![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)
